N-Desmethyldanofloxacin

Overview

Description

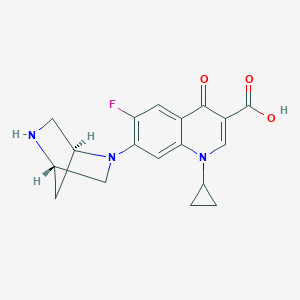

N-Desmethyldanofloxacin is a metabolite of danofloxacin, a synthetic antibacterial agent belonging to the fluoroquinolone class. It is characterized by its molecular formula C18H18FN3O3 and a molecular weight of 343.35 g/mol . This compound is primarily used in veterinary medicine and has significant implications in the field of pharmacokinetics and pharmacodynamics .

Mechanism of Action

Target of Action

N-Desmethyldanofloxacin, a metabolite of Danofloxacin , primarily targets DNA gyrase , a type II topoisomerase . DNA gyrase is an essential enzyme in bacteria that controls the supercoiling of DNA during replication. By targeting this enzyme, this compound inhibits bacterial DNA replication, leading to cell death .

Mode of Action

This compound binds to the DNA gyrase, inhibiting its activity . This prevents the relaxation of supercoiled DNA that is required for transcription and replication. As a result, the bacterial cell cannot replicate its DNA, which halts cell division and leads to cell death .

Biochemical Pathways

This compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, it prevents the unwinding of DNA, a crucial step in DNA replication . This disruption in the replication process leads to cell death, effectively stopping the infection. Additionally, several microorganisms can metabolize Danofloxacin into this compound .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is a metabolite of Danofloxacin, which is usually administered intravenously, intramuscularly, or intragastrically . After administration, Danofloxacin is metabolized into this compound . The elimination half-life, mean residence time, and total body clearance of Danofloxacin vary depending on the route of administration .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By targeting DNA gyrase and inhibiting DNA replication, it causes bacterial cell death . This makes it an effective treatment for infections caused by bacteria susceptible to Danofloxacin .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as proteins or ions, can also impact the compound’s action .

Biochemical Analysis

Cellular Effects

Considering its parent compound, Danofloxacin, it may influence cell function by disrupting DNA replication in bacteria, thereby inhibiting their growth and proliferation .

Molecular Mechanism

Danofloxacin, its parent compound, exerts its effects at the molecular level by binding to bacterial DNA gyrase and topoisomerase IV enzymes, inhibiting DNA replication .

Metabolic Pathways

N-Desmethyldanofloxacin is a metabolite of Danofloxacin, suggesting it is part of the metabolic pathway of Danofloxacin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyldanofloxacin involves the demethylation of danofloxacin. This process typically requires specific reagents and conditions to achieve the desired product. One common method involves the use of acidic or basic conditions to facilitate the removal of the methyl group from danofloxacin .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyldanofloxacin undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halides, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-Desmethyldanofloxacin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Danofloxacin: The parent compound from which N-Desmethyldanofloxacin is derived.

Enrofloxacin: Another fluoroquinolone with similar antibacterial properties.

Ciprofloxacin: A widely used fluoroquinolone in human medicine.

Uniqueness

This compound is unique due to its specific pharmacokinetic profile and its role as a metabolite of danofloxacin. It provides valuable insights into the metabolism and excretion of fluoroquinolones, aiding in the development of more effective veterinary drugs .

Biological Activity

N-Desmethyldanofloxacin is a metabolite of danofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine. This article explores the biological activity of this compound, including its pharmacokinetics, efficacy, and safety profiles based on diverse research findings.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound is produced as a metabolite of danofloxacin following administration in various animal models. The following table summarizes key pharmacokinetic parameters observed in different species:

| Species | Dose (mg/kg) | Peak Plasma Concentration (µg/ml) | Half-Life (h) | Excretion |

|---|---|---|---|---|

| Broiler Chickens | 5 | 0.40 | 7 | Urine (88-94% unchanged) |

| Pigs | 1.25 | 0.40 (plasma), 1.68 (lung) | 7 | Urine (2-3x faeces) |

| Cattle | 1.25 | 0.37 (subcutaneous) | Not specified | Rapid depletion from tissues |

| Horses | Not specified | Not specified | Not specified | Not specified |

The studies indicate that after administration, danofloxacin is rapidly absorbed, with peak plasma concentrations reached within one hour post-dosing. The half-life of danofloxacin and its metabolite in plasma is approximately 7 hours .

Efficacy

This compound exhibits antimicrobial activity similar to that of its parent compound, danofloxacin. In various studies, the compound has been shown to effectively inhibit a range of bacterial pathogens, particularly those affecting livestock such as Escherichia coli and Salmonella species.

Case Studies

- Broiler Chickens : In a study involving broiler chickens treated with danofloxacin, it was found that this compound accounted for approximately 5-7% of the excreted radiolabel after treatment with tritiated danofloxacin. This indicates that while the metabolite is present, the majority of the drug excreted remains unchanged .

- Pigs : A study administering danofloxacin to pigs showed that peak concentrations of both danofloxacin and its metabolite were detectable in plasma and lung tissues shortly after dosing. The metabolic profile suggested that this compound contributes to the overall antimicrobial activity observed in treated animals .

- Cattle : Research on cattle indicated that after multiple doses of danofloxacin, the depletion rates of both danofloxacin and this compound from muscle and liver tissues were comparable, suggesting effective metabolism and clearance mechanisms .

Safety and Toxicity

Toxicological assessments have demonstrated that this compound has a favorable safety profile when used at recommended dosages in veterinary applications. Studies have shown no significant adverse effects at therapeutic doses; however, high doses may lead to increased liver enzyme levels and other mild toxic effects .

Properties

IUPAC Name |

1-cyclopropyl-7-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O3/c19-14-4-12-15(5-16(14)21-7-9-3-11(21)6-20-9)22(10-1-2-10)8-13(17(12)23)18(24)25/h4-5,8-11,20H,1-3,6-7H2,(H,24,25)/t9-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZDPJRHQVYKPA-ONGXEEELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CC5CC4CN5)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4C[C@@H]5C[C@H]4CN5)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108461-04-7 | |

| Record name | N-Desmethyldanofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108461047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between danofloxacin and N-Desmethyldanofloxacin in horses?

A1: this compound is the primary metabolite of danofloxacin in horses. [] This means that after a horse is administered danofloxacin, their body metabolizes it, resulting in the formation of this compound.

Q2: Are there methods for simultaneously measuring danofloxacin and this compound in food-producing animals?

A3: Yes, researchers have developed liquid chromatography techniques with fluorescence detection to simultaneously determine the concentrations of both danofloxacin and this compound in edible tissues of cattle and chickens. [] This is particularly important for ensuring food safety and monitoring residue levels of veterinary drugs in food products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.